Product packaging for N-methylpyrimidine-2-carboxamide(Cat. No.:CAS No. 1510059-99-0)

N-methylpyrimidine-2-carboxamide

Cat. No.: B2617840
CAS No.: 1510059-99-0
M. Wt: 137.142
InChI Key: FJMKLLGSSGMGBM-UHFFFAOYSA-N
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Description

N-methylpyrimidine-2-carboxamide ( 1510059-99-0) is a chemical compound with the molecular formula C₆H₇N₃O and a molecular weight of 137.14 g/mol . Its structure features a pyrimidine ring, a fundamental heterocyclic system in medicinal chemistry, substituted with an N-methylcarboxamide functional group at the 2-position. This specific arrangement makes it a valuable scaffold in organic synthesis and drug discovery efforts . This compound is primarily used in research and development as a key building block for the synthesis of more complex molecules. Pyrimidine cores are prevalent in pharmaceuticals and agrochemicals, and the reactivity of the carboxamide group allows for further functionalization, making it a versatile intermediate. Researchers utilize it in the exploration of new active compounds. It is strictly for professional laboratory research applications. The product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N3O B2617840 N-methylpyrimidine-2-carboxamide CAS No. 1510059-99-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methylpyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c1-7-6(10)5-8-3-2-4-9-5/h2-4H,1H3,(H,7,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMKLLGSSGMGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N Methylpyrimidine 2 Carboxamide and Its Analogues

Direct Synthesis of Pyrimidine-2-carboxamide (B1283407) Scaffolds

The construction of the fundamental pyrimidine-2-carboxamide framework is achieved through several effective synthetic routes. These methods focus on building the heterocyclic core and introducing the N-methylcarboxamide group in a controlled and efficient manner.

Amidation and Peptide Coupling Strategies

The formation of the amide bond is a critical step in the synthesis of N-methylpyrimidine-2-carboxamide. This is typically achieved by coupling a pyrimidine-2-carboxylic acid derivative with methylamine (B109427). Modern catalytic methods have been developed to facilitate this transformation with high efficiency and atom economy.

One approach involves the use of a diboronic acid anhydride (B1165640) (DBAA) catalyst for the dehydrative condensation of carboxylic acids with aqueous methylamine. rsc.org This method is notable for its use of readily available and safer forms of methylamine. rsc.org Another advanced catalytic system employs a cooperative effect between 1,4-diazabicyclo[2.2.2]octane (DABCO) and iron(III) oxide (Fe₃O₄) nanoparticles. researchgate.netnih.gov This dual catalytic system is robust, allowing for the N-methyl amidation of a wide array of aliphatic and heteroaromatic carboxylic acids with good to excellent yields (60-99%). nih.gov The magnetic Fe₃O₄ catalyst can also be easily recovered and reused multiple times, adding to the process's sustainability. researchgate.netnih.gov

Furthermore, established peptide coupling reagents, widely used in protein synthesis, are applicable for constructing the this compound linkage. researchgate.net Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to prevent side reactions, can effectively activate the carboxylic acid for amidation. peptide.com The synthesis of related fused pyrimidine-2-carboxamides has also been reported, underscoring the versatility of these amidation techniques. nih.gov An alternative route to the parent pyrimidine-2-carboxamide involves the controlled hydrolysis of 2-cyanopyrimidine. nih.gov

Catalyst/Reagent SystemSubstratesKey Features
Diboronic acid anhydride (DBAA)Carboxylic acids, aqueous methylamineEnables use of safe aqueous methylamine. rsc.org
DABCO/Fe₃O₄Carboxylic acids, N-methyl isothiocyanateHigh atom economy; reusable magnetic catalyst. researchgate.netnih.gov
Carbodiimides (DCC, DIC) + HOBtCarboxylic acids, aminesStandard peptide coupling; minimizes racemization. peptide.com

Regioselective Cyclization and Annulation Reactions

The formation of the pyrimidine (B1678525) ring itself is a cornerstone of the synthesis. Regioselective cyclization and annulation reactions offer precise control over the construction of the heterocyclic core. Annulation is a process where a new ring is fused onto a molecule through the formation of two new bonds. scripps.edu

Classic methods for pyrimidine synthesis often rely on the condensation of compounds containing an amidine group with 1,3-dicarbonyl compounds or their equivalents. wikipedia.orgnumberanalytics.com For instance, the reaction of amidines with β-keto esters can lead to the formation of substituted pyrimidinones. A more advanced and efficient approach involves a copper-catalyzed [3+3] annulation of amidines with saturated ketones. acs.org This method proceeds through a cascade reaction involving oxidative dehydrogenation, annulation, and subsequent oxidative aromatization to yield the pyrimidine scaffold. acs.org Other methods rely on the condensation of carbonyls with diamines, such as the synthesis of 4-methylpyrimidine (B18481) from 4,4-dimethoxy-2-butanone (B155242) and formamide. wikipedia.org

Reaction TypeReactantsCatalyst/ConditionsProduct Type
[3+3] AnnulationAmidines, Saturated KetonesCu-catalyzed, 4-HO-TEMPO-mediatedSubstituted Pyrimidines acs.org
Condensation/CyclizationAmidines, 1,3-Dicarbonyl CompoundsVariousPyrimidines/Pyrimidinones wikipedia.orgnumberanalytics.com
Condensation4,4-dimethoxy-2-butanone, FormamideN/A4-Methylpyrimidine wikipedia.org

One-Pot Multicomponent Reactions for Pyrimidine Ring Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, represent a highly efficient strategy for building molecular complexity. mdpi.comrsc.org These reactions are prized for their operational simplicity, time and energy savings, and high atom economy. researchgate.netekb.eg

The Biginelli reaction is a well-known MCR for synthesizing dihydropyrimidines, which can be subsequently oxidized to pyrimidines. wikipedia.org More contemporary MCRs offer direct access to highly functionalized pyrimidine systems. For example, a zinc chloride-catalyzed three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) provides a single-step route to 4,5-disubstituted pyrimidines. organic-chemistry.org Another approach involves an iridium-catalyzed reaction between amidines and multiple alcohol molecules, which serve as the carbon sources for the pyrimidine ring through a sequence of condensation and dehydrogenation steps. organic-chemistry.org Researchers have also developed one-pot syntheses for complex fused pyrimidine systems, such as tetrazolo[1,5-a]pyrimidines, by reacting aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole. mdpi.com

MCR TypeKey ReactantsCatalyst/ConditionsProduct
Three-Component CouplingEnamines, Triethyl orthoformate, Ammonium acetateZnCl₂-catalyzed4,5-Disubstituted pyrimidines organic-chemistry.org
Iridium-Catalyzed MCRAmidines, AlcoholsIridium complexSubstituted pyrimidines organic-chemistry.org
Three-Component AnnulationAmidines, Ketones, N,N-dimethylaminoethanolOxidativeSubstituted pyrimidines organic-chemistry.org
Three-Component ReactionAldehydes, 1H-tetrazole-5-amine, 3-cyanoacetyl indoleTriethylamine (B128534)Tetrazolo[1,5-a]pyrimidines mdpi.com

Strategic Modification and Derivatization of this compound

Once the this compound scaffold is synthesized, its structure can be further diversified. Strategic modifications allow for the introduction of various functional groups and molecular fragments, enabling the exploration of structure-activity relationships in medicinal chemistry and materials science.

Functionalization of the Pyrimidine Nucleus via Halogenation and Subsequent Substitutions

The pyrimidine ring exhibits distinct reactivity patterns. It is considered a π-deficient heterocycle, which makes electrophilic aromatic substitution more difficult than in benzene (B151609) but facilitates nucleophilic aromatic substitution. wikipedia.org Electrophilic attack, such as halogenation, preferentially occurs at the C-5 position, which is the least electron-deficient carbon atom. wikipedia.orgnumberanalytics.com The presence of activating, electron-donating groups (e.g., -NH₂, -OH) on the ring can enhance the rate of electrophilic substitution at this position. researchgate.net

Conversely, the C-2, C-4, and C-6 positions are electron-deficient and thus susceptible to nucleophilic attack. numberanalytics.com This allows for the displacement of leaving groups, such as halides, at these positions by various nucleophiles. For instance, a chlorine atom at the C-2 position can be displaced by an amine. wikipedia.org This differential reactivity allows for the regioselective functionalization of the pyrimidine core. Halogenated pyrimidines are therefore key intermediates for further derivatization. mdpi.com A cascade reaction involving cyclization followed by oxidative halogenation has also been developed to produce halogenated pyrazolo[1,5-a]pyrimidines in one step. acs.org

Position on Pyrimidine RingType of Substitution FavoredTypical ReactionsNotes
C-5ElectrophilicHalogenation, NitrationReaction is facilitated by electron-donating groups on the ring. wikipedia.orgresearchgate.net
C-2, C-4, C-6NucleophilicAmination, HydroxylationHalogens at these positions act as good leaving groups for substitution. numberanalytics.commdpi.com

Cross-Coupling Reactions for Aryl/Heteroaryl Moiety Introduction (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are extensively used to modify halogenated pyrimidines. nih.govresearchgate.net The Suzuki-Miyaura reaction, which couples an organoboron compound (like a boronic acid) with a halide or triflate, is one of the most utilized transformations in medicinal chemistry for this purpose. nih.gov

This reaction is highly effective for introducing aryl or heteroaryl groups onto the pyrimidine ring. For example, the Suzuki coupling of 2,4-dichloropyrimidines with various arylboronic acids has been shown to proceed with high regioselectivity, with the initial coupling occurring preferentially at the more reactive C-4 position. mdpi.com Similarly, 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidines have been synthesized by coupling 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with different arylboronic acids. mdpi.com Decarbonylative Suzuki couplings have also been reported, using pyrimidine carboxylic acids as the starting material. nih.gov

Another crucial cross-coupling method is the Buchwald-Hartwig amination, which forms a carbon-nitrogen bond between an aryl halide and an amine. nih.govorganic-chemistry.org This reaction is fundamental for installing amino substituents on the pyrimidine core, a common strategy in drug design. nih.govresearchgate.net The synthesis of the kinase inhibitor abemaciclib, for instance, incorporates a Buchwald-Hartwig amination to form a C-N bond with the pyrimidine ring. nih.gov These cross-coupling methodologies provide reliable and versatile routes for the rapid elaboration of the this compound core. nih.govacs.org

Cross-Coupling ReactionBond FormedPyrimidine SubstrateCoupling PartnerCatalyst System (Typical)
Suzuki-MiyauraC-CHalogenated PyrimidineAryl/Heteroaryl Boronic AcidPd catalyst (e.g., Pd(PPh₃)₄), Base
Buchwald-HartwigC-NHalogenated PyrimidineAminePd catalyst, Phosphine Ligand, Base

N-Alkylation and Acylation at Amide Nitrogen

The functionalization of the amide nitrogen in pyrimidine-2-carboxamides through N-alkylation and acylation represents a critical step for modifying the compound's properties and for the synthesis of diverse analogues. These reactions introduce alkyl or acyl groups onto the amide nitrogen, influencing the molecule's steric and electronic characteristics.

N-Alkylation: The introduction of an alkyl group, such as a methyl group, onto the amide nitrogen is a key transformation. While direct N-alkylation of a pre-formed pyrimidine-2-carboxamide can be challenging, related synthetic strategies often involve the use of alkylamines in the final amide bond formation step. For instance, the synthesis of N-methylpyridine-2-carboxamide analogues has been achieved by reacting a carboxylic acid precursor with methylamine in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as triethylamine. chemicalbook.com This approach builds the N-methylated amide directly. The synthesis of novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives also involves coupling with various substituted aliphatic amines to form the final amide products. nih.gov

N-Acylation: Acylation at the amide nitrogen of pyrimidine derivatives can be achieved under various conditions, including through the use of microwave irradiation. researchgate.net The acetylation and chloroacetylation of dihydropyrimidin-2(1H)-ones have been shown to proceed regioselectively at the N3 atom of the pyrimidine ring. researchgate.net However, acylation can sometimes lead to a mixture of regioisomers, depending on the substituents present on the pyrimidine ring. researchgate.net For the synthesis of pyrimidine acrylamides, N-acylation has been accomplished by reacting 6-amino-5-nitroso-2-(piperidin-1-yl)-pyrimidin-4(1H)-one with different carboxylic acids using peptide coupling reagents like BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) or a combination of EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide). nih.gov The choice of acylating agent and reaction conditions is crucial for achieving high yields and desired regioselectivity. For example, the use of bulky acyl halides, like pivaloyl chloride, can promote O-acylation on hydroxypyrimidines instead of N-acylation, demonstrating the steric influence on the reaction's outcome. rsc.org

Development of Sustainable Synthetic Approaches

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrimidine derivatives. benthamdirect.comnih.goveurekaselect.com The focus is on developing methods that are more environmentally benign, efficient, and economically viable. This involves the use of safer solvents (like water), solvent-free reaction conditions, energy-efficient techniques such as microwave and ultrasound irradiation, and the development of recoverable and reusable catalysts. nih.govresearchgate.net Multicomponent reactions (MCRs) are particularly attractive as they allow the synthesis of complex molecules in a single step, reducing waste and improving atom economy. researchgate.netacs.org

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. jocpr.comnanobioletters.com This technique has been successfully applied to the synthesis of various pyrimidine carboxamide derivatives. researchgate.netfoliamedica.bgsemanticscholar.org

The Biginelli condensation, a classic multicomponent reaction for synthesizing dihydropyrimidines, has been significantly optimized using microwave irradiation. For example, the synthesis of tetrahydropyrimidine-5-carboxamide derivatives was achieved by the condensation of an aldehyde, N,N'-dimethylurea, and a substituted acetoacetanilide (B1666496) in ethanol (B145695) under microwave conditions for just 22-24 minutes. foliamedica.bgsemanticscholar.org This represents a substantial improvement over conventional heating, which required 20-24 hours at reflux. semanticscholar.org Similarly, N-acylated pyrimidine derivatives have been synthesized in high yields (60-85%) using acetic anhydride under microwave irradiation. researchgate.net The optimization of these reactions often involves screening different solvents and catalysts to find the ideal conditions under microwave heating. foliamedica.bg

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Tetrahydropyrimidine-5-carboxamide Derivatives foliamedica.bgsemanticscholar.org

MethodReactantsSolventTimeYield
Conventional Heating 1,3,4-Oxadiazole aldehyde, N,N'-Dimethylurea, AcetoacetanilideEthanol20-24 hoursModerate
Microwave Irradiation 1,3,4-Oxadiazole aldehyde, N,N'-Dimethylurea, AcetoacetanilideEthanol22-24 minutesGood to High

This interactive table summarizes the significant reduction in reaction time achieved by using microwave irradiation for the synthesis of tetrahydropyrimidine (B8763341) derivatives compared to conventional heating methods.

Catalyst Development for Enhanced Selectivity and Yield

The development of novel and efficient catalysts is a cornerstone of modern organic synthesis, aiming to improve reaction rates, yields, and particularly selectivity (chemo-, regio-, and stereoselectivity). chemscene.com In the synthesis of this compound and its analogues, various catalytic systems have been explored.

For multicomponent reactions like the Biginelli synthesis of dihydropyrimidinones, a range of catalysts including Brønsted acids (e.g., p-toluenesulfonic acid (p-TsOH)) and Lewis acids (e.g., InCl₃, ZrCl₄, Cu(OTf)₂) have proven effective, often under solvent-free or microwave conditions. jocpr.com The use of p-TsOH under solvent-free microwave irradiation provides excellent yields with short reaction times. jocpr.com More sustainable options, such as nanocrystalline MgO, have been used effectively in water, a green solvent. eurekaselect.comresearchgate.net

For amide bond formation, coupling agents like DCC (dicyclohexylcarbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) are commonly used. jocpr.com Recently, cooperative catalysis using a combination of an organic base like DABCO (1,4-diazabicyclo[2.2.2]octane) and a recyclable magnetic nanocatalyst like Fe₃O₄ has been developed for the N-methyl amidation of carboxylic acids, offering an atom-economic and sustainable protocol. researchgate.net In the realm of C-C and C-N bond formation to construct the pyrimidine ring, transition metal catalysts, including palladium, copper, and ruthenium, have been instrumental. mdpi.com For instance, Pd-catalyzed oxidative processes have enabled the synthesis of pyrimidine carboxamides from amidines, styrene, and DMF, where DMF acts as a dual synthon. mdpi.com Iridium-pincer complexes have also been shown to efficiently catalyze the multicomponent synthesis of pyrimidines from alcohols and amidines. acs.org

Table 2: Catalysts in the Synthesis of Pyrimidine Carboxamides and Related Derivatives

CatalystReaction TypeAdvantagesReference(s)
p-Toluenesulfonic acid (p-TsOH) Biginelli ReactionReadily available, excellent yields, short reaction times jocpr.com
Nanocrystalline MgO Biginelli-type ReactionHigh efficiency in water (green solvent) eurekaselect.comresearchgate.net
DABCO / Fe₃O₄ N-methyl AmidationAtom-economic, recyclable magnetic catalyst researchgate.net
Palladium (Pd) complexes Oxidative CyclizationVersatile, enables use of novel synthons (e.g., DMF) mdpi.com
Iridium (Ir) pincer complexes Multicomponent SynthesisHigh efficiency, regioselective, uses sustainable feedstocks (alcohols) acs.org
Copper(II) triflate CycloadditionEfficient for synthesis from propargyl alcohols and amidines mdpi.com

This interactive table highlights various catalytic systems used in the synthesis of pyrimidine derivatives, detailing their applications and advantages.

Sophisticated Spectroscopic and Structural Characterization Techniques

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups and characteristic vibrations within the N-methylpyrimidine-2-carboxamide molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis of Characteristic Bonds

FT-IR spectroscopy reveals the presence of key functional groups in this compound through their characteristic absorption frequencies. For a related compound, 5-chloro-N-methylpyrimidine-2-carboxamide, a distinct peak for the amidic carbonyl group is observed at 1654 cm⁻¹. nih.gov In a similar analog, the NH stretching vibration of the amide is also a notable feature. nih.gov The analysis of various pyrimidine (B1678525) carboxamide derivatives shows that the amidic carbonyl peak is consistently found in the region of 1651-1666 cm⁻¹. nih.gov For a derivative, 5-((6-(3-(4-chloro-3-(trifluoromethyl) phenyl) ureido) pyridin-3-yl) oxy)-N-methylpyrimidine-2-carboxamide, the IR spectrum shows a peak at 3521 cm⁻¹ corresponding to the NH of the urea (B33335) group. nih.gov

Interactive Data Table: Characteristic FT-IR Peaks for this compound and Related Analogs

Functional GroupCharacteristic Peak (cm⁻¹)Compound
Amidic Carbonyl16545-chloro-N-methylpyrimidine-2-carboxamide nih.gov
Amidic Carbonyl1651-1666Pyrimidine carboxamide derivatives nih.gov
NH of urea35215-((6-(3-(4-chloro-3-(trifluoromethyl) phenyl) ureido) pyridin-3-yl) oxy)-N-methylpyrimidine-2-carboxamide nih.gov

Raman Spectroscopy for Complementary Vibrational Assignments

Raman spectroscopy provides complementary information to FT-IR, aiding in a more complete assignment of the vibrational modes of this compound. While specific Raman data for this compound is not detailed in the provided results, the analysis of related heterocyclic carboxamides, such as N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide, demonstrates the utility of this technique. researchgate.net In such studies, theoretical calculations are often used alongside experimental data to assign ring breathing modes and other key vibrations. researchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for determining the detailed structural framework of this compound, including the connectivity of protons and carbons.

Proton (¹H) NMR for Structural Connectivity and Isomer Identification

Proton NMR (¹H NMR) spectroscopy provides precise information about the chemical environment of the hydrogen atoms in this compound. In a ¹H NMR spectrum of a related analog, 5-((6-(3-(4-chloro-3-(trifluoromethyl) phenyl) ureido) pyridin-3-yl) oxy)-N-methylpyrimidine-2-carboxamide, the methyl group on the amide appears as a singlet at 2.94 ppm. nih.gov The aromatic protons show a multiplet in the range of 6.70–8.03 ppm, while the amidic NH proton is observed as a singlet at 8.73 ppm. nih.gov For 5-bromo-N-ethyl-N-methylpyrimidine-2-carboxamide, the proton NMR in CHLOROFORM-d shows signals at δ ppm 1.08 - 1.31 (m, 3 H), 2.99 (d, J=79.05 Hz, 3 H). google.comrssing.com

Interactive Data Table: ¹H NMR Chemical Shifts for this compound Analogs

ProtonsChemical Shift (ppm)MultiplicityCompound
Methyl on amide2.94s5-((6-(3-(4-chloro-3-(trifluoromethyl) phenyl) ureido) pyridin-3-yl) oxy)-N-methylpyrimidine-2-carboxamide nih.gov
Aromatic CH6.70–8.03m5-((6-(3-(4-chloro-3-(trifluoromethyl) phenyl) ureido) pyridin-3-yl) oxy)-N-methylpyrimidine-2-carboxamide nih.gov
Amidic NH8.73s5-((6-(3-(4-chloro-3-(trifluoromethyl) phenyl) ureido) pyridin-3-yl) oxy)-N-methylpyrimidine-2-carboxamide nih.gov
-1.08 - 1.31m5-bromo-N-ethyl-N-methylpyrimidine-2-carboxamide google.comrssing.com
-2.99d5-bromo-N-ethyl-N-methylpyrimidine-2-carboxamide google.comrssing.com

Carbon-13 (¹³C) NMR for Carbon Framework and Substituent Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to probe the carbon skeleton of this compound. While specific ¹³C NMR data for the title compound is not available in the search results, analysis of related heterocyclic carboxamide Ru(II) complexes shows a characteristic shift for the carbonyl carbon. nih.gov For instance, the carbonyl resonance peak in a ligand (HL1) at 161.6 ppm is shifted to 167.9 ppm in the corresponding ruthenium complex. nih.gov This illustrates how ¹³C NMR can be used to understand the electronic environment of the carbon atoms within the carboxamide group.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns under controlled conditions.

Electrospray ionization (ESI) is a soft ionization technique that typically generates protonated molecular ions, [M+H]⁺, with minimal in-source fragmentation. researchgate.net For this compound (C₆H₇N₃O), the expected molecular ion would appear in the positive ion mode spectrum. The ESI-MS spectrum is crucial for confirming the molecular mass of the compound.

Tandem mass spectrometry (MS/MS) experiments involve selecting the precursor ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. While specific fragmentation data for this compound is not extensively published, the fragmentation pathways can be predicted based on the general behavior of amides and heterocyclic compounds. libretexts.orgsapub.org Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pattern for amides. libretexts.org The process involves the loss of neutral molecules, resulting in fragment ions with a lower mass-to-charge ratio (m/z) than the precursor ion. nih.gov

Expected Fragmentation Pathways:

Loss of the methylamino group: Cleavage of the amide C-N bond would result in the formation of a pyrimidinyl-carbonyl cation.

Ring Fragmentation: Subsequent fragmentation could involve the characteristic breakdown of the pyrimidine ring itself.

High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent molecule and its fragments with a high degree of confidence. The exact mass of the protonated this compound ion, [C₆H₈N₃O]⁺, can be calculated and compared to the experimentally measured value to confirm its molecular formula. nih.gov This precision is vital for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 1: HR-MS Data for Protonated this compound
Ion FormulaCalculated Exact Mass (Da)Hypothetical Measured Mass (Da)Mass Error (ppm)
[C₆H₈N₃O]⁺138.06676138.06671-0.36

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. Pyrimidine and its derivatives are known to exhibit characteristic absorption bands in the UV region, which correspond to π→π* and n→π* electronic transitions. researchgate.net The precise wavelengths of maximum absorbance (λmax) and the intensity of these transitions are influenced by the solvent polarity and the nature of the substituents attached to the pyrimidine ring. nih.govrsc.org For this compound, the spectrum is expected to show absorptions characteristic of the substituted pyrimidine chromophore.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Architecture

Single crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.netmdpi.com This technique yields detailed information on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it interacts with neighboring molecules in the crystal lattice.

While a specific crystal structure for this compound is not publicly available, analysis of closely related structures provides significant insight into its likely conformation. researchgate.net The pyrimidine ring is expected to be essentially planar. A key conformational parameter is the torsion angle between the plane of the pyrimidine ring and the amide group (C-C(=O)N). In analogous structures like N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide, this dihedral angle is very small [2.56 (14)°], indicating that the amide group is nearly coplanar with the aromatic ring. nih.gov However, steric repulsion between substituents can introduce torsional strain, causing deviations from planarity. nih.gov For example, in a related pyridinium (B92312) salt, a C5—C4—C7—O1 torsion angle of −13.3 (4)° was observed, indicating a slight twist between the ring and the carboxamide group. nih.gov

Table 2: Representative Torsion Angles from Analogous Structures
Compound/FragmentTorsion AngleValue (°)Reference
N-(pyridin-2-ylmethyl)pyrazine-2-carboxamideDihedral angle (Pyrazine ring to Amide group)2.56 (14) nih.gov
4-[(benzylamino)carbonyl]-1-methylpyridiniumC5—C4—C7—O1-13.3 (4) nih.gov

The solid-state architecture of this compound is governed by a network of intermolecular interactions that dictate the crystal packing. researchgate.net Hydrogen bonding is expected to be a dominant feature. The amide N-H group can act as a hydrogen bond donor, while the pyrimidine nitrogen atoms and the carbonyl oxygen can act as acceptors. nih.gov

In many pyrimidine and carboxamide-containing crystal structures, molecules form hydrogen-bonded dimers. nih.govmdpi.com For instance, pairs of molecules can be linked by N-H···N hydrogen bonds to form a cyclic R²₂(8) or R²₂(10) ring motif. nih.govnih.gov Additionally, π–π stacking interactions between the planar pyrimidine rings of adjacent molecules contribute to the stability of the crystal lattice. In related pyrimidine structures, centroid-to-centroid distances for these stacking interactions have been measured at approximately 3.622 Å. nih.govresearchgate.net These combined forces create a stable, three-dimensional supramolecular assembly. nih.gov

Table 3: Common Intermolecular Interactions in Related Crystal Structures
Interaction TypeDescriptionExample Motif/DistanceReference
Hydrogen BondingN-H···N or N-H···O links between moleculesR²₂(10) ring motif nih.govnih.gov
π–π StackingInteraction between parallel pyrimidine ringsCentroid-centroid distance ≈ 3.622 Å nih.govresearchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability Profiles

Thermogravimetric Analysis (TGA) is a crucial technique in materials science and chemistry for determining the thermal stability of a compound. The method involves monitoring the change in mass of a sample as it is heated at a constant rate. The resulting data provides a TGA curve, which plots the percentage of weight loss against temperature. This curve is instrumental in identifying the temperatures at which the compound begins to decompose, the stages of decomposition, and the mass of residue remaining after the thermal event. The analysis of the TGA thermograms can also provide kinetic parameters of the decomposition process.

Research on a series of novel pyrimidine derivatives has demonstrated that their thermal decomposition characteristics are significantly affected by the nature and position of substituent groups. chemrxiv.org In these studies, TGA is typically performed under a controlled nitrogen atmosphere with a consistent heating rate, for instance, 10°C/min. chemrxiv.org The analysis of the resulting thermograms reveals that the decomposition of many pyrimidine compounds occurs in a single step, although multi-step degradation is also observed for certain structures. chemrxiv.org

The thermal stability of these compounds is often compared by examining their initial decomposition temperatures. For example, in one study of pyrimidine derivatives, it was observed that the introduction of a 3-CF3 group could either increase or decrease the thermal stability depending on the core structure of the pyrimidine series. chemrxiv.org This highlights the complex interplay of electronic and intermolecular factors in determining the thermal robustness of these molecules.

To illustrate the influence of substituents on the thermal stability of pyrimidine compounds, the following table presents data from a study on various pyrimidine derivatives. This data showcases the range of decomposition temperatures and weight loss percentages observed for compounds with different functional groups attached to the pyrimidine core.

Compound SeriesSubstitutionDecomposition Temperature Range (°C)Weight Loss (%)
SNO3-chloro and 4-fluoroVaries~75.34
SDN4-chloroLower Stability-
SDN3-CF3Higher Stability-
SSN2nd position substitutionDecreased Stability-
SSN4th position substitutionIncreased Stability-

This table is generated based on qualitative descriptions of thermal stability trends for different series of pyrimidine derivatives as reported in a study on their thermal analysis. chemrxiv.org The exact numerical values for each specific compound within the series were not individually detailed in the source.

The data indicates that both the electronic properties and the position of the substituents play a critical role in the thermal degradation profile of pyrimidine derivatives. chemrxiv.org For instance, the presence of an electron-withdrawing group like 3-CF3 in the SDN series enhanced stability, while substitutions at the 2nd position of the SSN series led to decreased stability. chemrxiv.org These findings underscore the importance of TGA in structure-property relationship studies of heterocyclic compounds.

Advanced Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations offer profound insights into the intrinsic properties of molecules. For N-methylpyrimidine-2-carboxamide, these computational methods elucidate its electronic and geometric structure, which are fundamental to understanding its reactivity and potential interactions.

Density Functional Theory (DFT) Optimizations (e.g., B3LYP, B97D/TZVP)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying molecular systems. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines the strengths of Hartree-Fock theory and DFT. samipubco.comnih.gov The B97D functional, paired with a basis set like TZVP (Triple-Zeta Valence with Polarization), is specifically parameterized to account for dispersion interactions, which are crucial for accurately describing non-covalent interactions. researchgate.net

For pyrimidine (B1678525) derivatives, DFT calculations, often using the B3LYP method, have been employed to optimize molecular geometries. samipubco.comnih.gov These optimizations determine the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy structure on the potential energy surface. The resulting optimized geometrical parameters, such as bond lengths and bond angles, show good agreement with experimental data where available. nih.gov For instance, studies on related pyrimidine compounds have demonstrated the reliability of DFT in predicting their structural features. samipubco.com

The choice of functional and basis set is critical for the accuracy of these calculations. samipubco.com While B3LYP is widely used for organic molecules, functionals like B97D are advantageous when studying systems where weak interactions play a significant role. samipubco.comresearchgate.net The use of adequate basis sets, such as 6-31+G or 6-311++G, is also essential for obtaining reliable results. nih.gov

Table 1: Representative DFT Functionals and Basis Sets

MethodDescription
B3LYP A hybrid density functional that is widely used for its accuracy in predicting the properties of organic molecules. samipubco.comnih.gov
B97D A density functional that includes empirical dispersion corrections, making it suitable for studying systems with significant non-covalent interactions. researchgate.net
6-311+G(d,p) A triple-zeta basis set that includes diffuse functions (+) on heavy atoms and polarization functions (d,p) on heavy atoms and hydrogens, respectively, providing a flexible description of the electron distribution. nih.gov
TZVP A triple-zeta valence basis set with polarization functions, offering a good balance of accuracy and computational efficiency. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals provide crucial information about a molecule's ability to donate or accept electrons.

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's electron-donating ability. The LUMO is the innermost orbital without electrons and relates to the molecule's electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For pyrimidine derivatives, FMO analysis helps to identify the chemically active sites within the molecule. researchgate.net The distribution of the HOMO and LUMO across the molecular framework indicates the regions most likely to be involved in electrophilic and nucleophilic attacks, respectively. In a related compound, N'-hydroxy-pyrimidine-2-carboximidamide, the HOMO and LUMO have been simulated to understand its electronic properties. nih.gov

Table 2: Key Concepts in Frontier Molecular Orbital (FMO) Analysis

TermDefinitionSignificance
HOMO Highest Occupied Molecular OrbitalRepresents the ability to donate electrons; involved in reactions with electrophiles. wikipedia.org
LUMO Lowest Unoccupied Molecular OrbitalRepresents the ability to accept electrons; involved in reactions with nucleophiles. wikipedia.org
HOMO-LUMO Gap The energy difference between the HOMO and LUMOA smaller gap indicates higher chemical reactivity and lower kinetic stability. researchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule beyond the classical Lewis structure. It investigates electron delocalization, hyperconjugative interactions, and donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. nih.gov This analysis is performed by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to intuitive chemical concepts like bonds, lone pairs, and core orbitals.

The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater electron delocalization, contributing to the molecule's stability. NBO analysis can elucidate the nature of intramolecular hydrogen bonds and other weak interactions that influence the conformation and reactivity of the molecule. nih.gov

For a similar compound, N'-hydroxy-pyrimidine-2-carboximidamide, NBO analysis was conducted to understand intermolecular electronic interactions and their stabilization energies. nih.gov This type of analysis can reveal important details about the electronic communication between different parts of the this compound molecule, such as the pyrimidine ring and the N-methylcarboxamide side chain.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. mdpi.comchemrxiv.org The MEP is calculated at the surface of the molecule and is typically represented by a color-coded map, where different colors indicate different electrostatic potential values. researchgate.net

Red regions correspond to negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. These regions are often associated with lone pairs on electronegative atoms like oxygen and nitrogen. researchgate.net Conversely, blue regions represent positive electrostatic potential, signifying electron-deficient areas that are prone to nucleophilic attack. researchgate.net Green and yellow areas indicate intermediate electrostatic potential.

MEP analysis can provide valuable insights into intermolecular interactions, such as hydrogen bonding, and can be used to understand how a molecule will interact with other molecules, including biological targets. researchgate.netnih.gov For substituted pyridines, MEP analysis has been used to assess the reactivity of the nitrogen atom and its susceptibility to N-oxidation. nih.gov This approach can be applied to this compound to identify the most likely sites for interaction and chemical reactions.

Prediction and Correlation of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts)

Computational methods can accurately predict spectroscopic parameters like vibrational frequencies (IR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.comnih.gov These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

DFT calculations can be used to compute the harmonic vibrational frequencies of a molecule. nih.gov These calculated frequencies often show good agreement with experimental FT-IR and FT-Raman spectra, aiding in the assignment of vibrational modes to specific molecular motions. nih.govnih.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using computational methods, often employing DFT. mdpi.com While early methods had limitations, recent advancements, including the use of machine learning trained on large datasets, have significantly improved the accuracy of these predictions. mdpi.comnih.govnih.gov The correlation between calculated and experimental chemical shifts can provide strong evidence for the proposed molecular structure. nih.gov

Molecular Docking Studies for Ligand-Target Interactions (Methodology Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target.

The methodology of molecular docking involves several key steps:

Preparation of the Receptor and Ligand: The three-dimensional structures of both the receptor and the ligand are required. The receptor structure is often obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or it can be generated through homology modeling. The ligand structure is typically built and optimized using computational chemistry software.

Defining the Binding Site: The region on the receptor where the ligand is expected to bind is identified. This can be based on experimental knowledge of the active site or predicted using computational tools that identify potential binding pockets.

Sampling of Ligand Conformations and Orientations: The docking algorithm explores a vast number of possible conformations (shapes) and orientations (poses) of the ligand within the defined binding site.

Scoring Function: A scoring function is used to evaluate the fitness of each generated pose. The scoring function estimates the binding affinity between the ligand and the receptor, taking into account factors like intermolecular interactions (hydrogen bonds, van der Waals forces, electrostatic interactions) and the internal energy of the ligand.

Analysis of Docking Results: The top-ranked poses are analyzed to understand the key interactions between the ligand and the receptor. This analysis can provide insights into the mechanism of action and can guide the design of more potent and selective ligands.

While specific molecular docking studies for this compound are not detailed in the provided search results, the general methodology is well-established. For instance, docking studies on pyrimidine derivatives have been conducted to investigate their potential as inhibitors of enzymes like dihydrofolate reductase. samipubco.com Such studies would be crucial for exploring the potential biological applications of this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. nih.gov By simulating the movement of every atom in a system, MD provides a detailed picture of conformational changes, flexibility, and interactions with the surrounding environment, such as a biological receptor or solvent. nih.govewadirect.com

In the context of this compound, MD simulations can elucidate its structural and chemical properties. For instance, simulations can reveal how the molecule behaves in an aqueous solution, providing information on its hydration shell and conformational stability. When studying its potential as a therapeutic agent, MD simulations are invaluable for understanding its binding mode to a target protein. nih.gov For example, in studies of N-methyl pyrimidones, a class of compounds including this compound, MD simulations have been instrumental in understanding their interaction with viral enzymes like HIV-1 integrase. nih.gov These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the molecule in the active site of a protein. nih.gov

The dynamic nature of these interactions, which are often not fully captured by static experimental techniques like X-ray crystallography, can be explored in detail. mdpi.com For example, MD simulations can reveal how the flexibility of certain regions of a protein's binding pocket accommodates the this compound molecule.

Below is a representative data table illustrating the types of insights that can be gained from MD simulations of this compound in a simulated biological environment.

Simulation ParameterObservationImplication for Dynamic Behavior
Root Mean Square Deviation (RMSD)Low and stable RMSD of the ligand within the binding site.The compound forms a stable complex with the target protein.
Root Mean Square Fluctuation (RMSF)Increased flexibility in the pyrimidine ring compared to the carboxamide group.Highlights the regions of the molecule with higher conformational freedom.
Hydrogen Bond AnalysisPersistent hydrogen bonds formed between the carboxamide group and specific amino acid residues.Identifies key interactions responsible for binding affinity and specificity.
Solvent Accessible Surface Area (SASA)A decrease in the SASA of the ligand upon binding to the protein.Confirms the burial of the compound within the binding pocket, away from the solvent.

Analysis of Noncovalent Interactions and Supramolecular Networks (e.g., Hirshfeld Surface Analysis)

Noncovalent interactions play a crucial role in determining the crystal packing of molecules and the formation of supramolecular assemblies. nih.gov Hirshfeld surface analysis is a computational method used to visualize and quantify these intermolecular interactions within a crystal lattice. nih.gov By mapping properties like d_norm (normalized contact distance), d_i (distance to the nearest nucleus inside the surface), and d_e (distance to the nearest nucleus outside the surface) onto the Hirshfeld surface, one can identify and analyze different types of intermolecular contacts, such as hydrogen bonds and van der Waals forces.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. These plots of d_i versus d_e allow for the deconvolution of the Hirshfeld surface into contributions from different atom pairs.

A hypothetical breakdown of intermolecular contacts for this compound as determined by Hirshfeld surface analysis is presented below.

Intermolecular Contact TypePercentage ContributionKey Features
H···H45%Represents van der Waals interactions and the general packing of the molecules.
N···H / H···N25%Indicates the presence of hydrogen bonds involving the pyrimidine and amide nitrogen atoms.
O···H / H···O20%Highlights hydrogen bonds involving the carbonyl oxygen of the carboxamide group.
C···H / H···C8%Represents weaker C-H···π interactions.
Other2%Includes minor contacts like C···C and N···O.

Reaction Mechanism Modeling via Potential Energy Surface (PES) Scanning

Potential energy surface (PES) scanning is a computational technique used to explore the energy landscape of a chemical reaction. q-chem.comnumberanalytics.com By systematically changing the geometry of a molecule or a reacting system along a defined coordinate (e.g., a bond length or a dihedral angle) and calculating the energy at each point, a PES is generated. sci-hub.se This surface provides valuable information about the reaction mechanism, including the identification of reactants, products, transition states, and intermediates. smu.eduresearchgate.net

For this compound, PES scanning can be employed to model various chemical transformations. For instance, the rotational barrier around the C-C bond connecting the pyrimidine ring and the carboxamide group can be investigated to understand the molecule's conformational preferences. This is achieved by performing a relaxed PES scan where the dihedral angle is incrementally changed, and at each step, the rest of the molecule's geometry is optimized.

Furthermore, PES scanning can be used to model the mechanism of a chemical reaction involving this compound, such as its hydrolysis or its interaction with a nucleophile. The calculated energy profile can reveal the activation energy of the reaction, which is the energy difference between the reactants and the transition state, providing insights into the reaction kinetics.

The following table provides a hypothetical example of data obtained from a PES scan for the rotation around the C-C bond in this compound.

Dihedral Angle (Degrees)Relative Energy (kcal/mol)Conformation
05.2Eclipsed (Transition State)
601.5Gauche
1204.8Eclipsed (Transition State)
1800.0Anti (Global Minimum)

Quantitative Structure-Activity Relationship (QSAR) Modeling (Methodology Focus)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgjocpr.com The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties and structural features. researchgate.net

The development of a QSAR model for a series of this compound analogs would involve several key steps:

Data Set Preparation: A dataset of compounds with known biological activities (e.g., IC50 values against a specific enzyme) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices) properties.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests), are used to build a mathematical model that correlates the descriptors with the biological activity. jocpr.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using various validation techniques. Internal validation methods like leave-one-out cross-validation (q²) and external validation using a separate test set of compounds (R²_pred) are crucial to ensure the model's robustness and generalizability. jocpr.com

The resulting QSAR model can then be used to predict the biological activity of new, untested this compound derivatives, thereby prioritizing the synthesis of compounds with potentially higher potency. nih.gov

An example of a generic QSAR equation for a series of compounds could be:

Biological Activity = c₀ + c₁(Descriptor 1) + c₂(Descriptor 2) + ... + cₙ(Descriptor n)*

Where c represents the coefficients determined from the regression analysis.

The table below outlines the key stages and considerations in QSAR model development.

QSAR Modeling StageDescriptionKey Considerations
Data CurationCollection and standardization of chemical structures and their corresponding biological activities.Data quality, consistency of experimental assays, and structural diversity of the compounds.
Descriptor GenerationCalculation of numerical representations of molecular features.Selection of relevant descriptor types (1D, 2D, 3D) that capture the structural variations related to activity.
Feature SelectionIdentification of the most relevant descriptors to include in the model to avoid overfitting.Use of statistical methods like genetic algorithms or recursive feature elimination.
Model TrainingUsing a training set of compounds to build the mathematical relationship.Choice of the appropriate statistical or machine learning algorithm.
Model ValidationAssessing the predictive performance and robustness of the model.Internal and external validation metrics (e.g., q², R², R²_pred).

Mechanistic Investigations of Chemical Transformations and Reactivity

Intramolecular Reaction Pathways

Intramolecular reactions involve the transformation of a molecule through the interaction of its own constituent atoms and functional groups. For N-methylpyrimidine-2-carboxamide and its analogues, these pathways include decarboxylation, cyclization, and rearrangement processes.

Decarboxylation Mechanisms of Pyrimidine (B1678525) Carboxylic Acid Analogues (e.g., Hammick-Type)

The decarboxylation of carboxylic acids appended to a pyrimidine ring is a notable transformation. For pyrimidine-2-carboxylic acid, an analogue of the parent acid of this compound, the reaction proceeds via a mechanism akin to the Hammick reaction. cdnsciencepub.comwikipedia.org The Hammick reaction typically involves the thermal decarboxylation of an α-picolinic acid (or a related nitrogen-containing heterocyclic acid) in the presence of a carbonyl compound. wikipedia.org However, the core mechanistic feature—the formation of a stabilized intermediate upon loss of carbon dioxide—is central to the uncatalyzed decarboxylation as well.

Studies on pyrimidine-2-carboxylic acid in aqueous solution show that the reaction rate is highly dependent on the acidity of the medium. cdnsciencepub.com The rate constants increase significantly as the solution becomes more acidic, from a pH of 2 to a Hammett acidity function (H₀) of -3, after which they remain constant. This behavior supports a Hammick-type mechanism where the initial step is the protonation of one of the ring nitrogens. cdnsciencepub.com This monoprotonated species then loses carbon dioxide to form a reactive ylide intermediate. cdnsciencepub.com The positive charge on the protonated nitrogen atom effectively stabilizes the negative charge developing at the C2 position, facilitating the C-C bond cleavage. This ylide is then rapidly quenched by a proton from the solvent to yield pyrimidine. cdnsciencepub.com

The general mechanism can be summarized as:

Protonation of the pyrimidine ring nitrogen.

Elimination of CO₂ to form a stabilized zwitterionic ylide/carbene intermediate. cdnsciencepub.comwikipedia.org

Protonation of the intermediate to yield the final product. cdnsciencepub.com

The stability of the intermediate is crucial. In pyrimidine-2-carboxylic acid, the two adjacent nitrogen atoms help to delocalize the developing negative charge, making it more favorable compared to pyridine-based analogues where only one nitrogen is present. cdnsciencepub.com It is this electronic stabilization that allows the decarboxylation to proceed. In contrast, studies on other isomers, like 1,3-dimethylorotic acid (a pyrimidine-6-carboxylic acid derivative), show that there is no direct correlation between the rate of decarboxylation and the thermodynamic stability of the resulting carbanion intermediate, suggesting other factors also play a significant role. nih.gov

Intramolecular Cyclization and Rearrangement Processes

This compound and related structures can undergo intramolecular cyclization, often facilitated by the strategic placement of reactive functional groups. These reactions are vital for the synthesis of fused heterocyclic systems, which are common motifs in medicinal chemistry.

A prominent example is the formation of pyrido[2,3-d]pyrimidine (B1209978) systems. This can be achieved through the acylation of an aminopyrimidine, followed by an intramolecular heterocyclization. rsc.org For instance, reacting an o-aminonicotinonitrile derivative (which contains a pyrimidine precursor substructure) with acylating agents can lead to an intermediate that cyclizes to form the fused pyridopyrimidine ring. rsc.org The mechanism often involves the nucleophilic attack of a ring nitrogen or an exocyclic amino group onto an electrophilic center, such as a carbonyl or nitrile carbon, within the same molecule. nih.gov

Another form of intramolecular interaction is "pseudo-cyclization" through the formation of a strong intramolecular hydrogen bond. In certain pyridine-substituted pyrimidines, a hydrogen bond between a pyridine (B92270) nitrogen and a proton on a 4-amino group can lock the molecule into a specific conformation, creating a pseudo-ring structure. acs.orgnih.gov This pre-organization can significantly influence the molecule's reactivity and interaction with biological targets.

Rearrangement reactions are also observed in related pyrimidine systems. For example, certain fused pyrimidine heterocycles can isomerize to a more thermodynamically stable structure through a sequence of ring-opening and ring-closure reactions. nih.gov A Dimroth-like rearrangement has also been reported for a thioxopyrimidine derivative, which rearranges into a 1,3-thiazine. researchgate.net These rearrangements highlight the dynamic nature of the pyrimidine scaffold under specific reaction conditions.

Intermolecular Reaction Dynamics

Intermolecular reactions involve the interaction of two or more separate chemical species. For the pyrimidine ring, these are dominated by its electron-deficient nature, which makes it susceptible to attack by nucleophiles.

Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine Ring System

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This property makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions, especially when a good leaving group (like a halogen) is present at an activated position (C2, C4, or C6). mdpi.comwikipedia.org The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The two ring nitrogens are crucial in stabilizing this intermediate by delocalizing the negative charge. mdpi.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. wikipedia.org

The regioselectivity of SNAr on polysubstituted pyrimidines is highly sensitive to the electronic and steric effects of other substituents on the ring. wuxiapptec.com For 2,4-dichloropyrimidines, substitution typically occurs selectively at the C4 position. However, the presence of an electron-donating group at the C6 position can reverse this selectivity, favoring substitution at C2. wuxiapptec.com Quantum mechanical calculations of the Lowest Unoccupied Molecular Orbital (LUMO) and transition state energies can be used to predict the site of nucleophilic attack. wuxiapptec.comwuxibiology.com

In the context of this compound, if a leaving group were present on the ring (e.g., at C4 or C6), it would be susceptible to SNAr. The reactivity order of halide leaving groups in many activated SNAr systems is F > Cl ≈ Br > I, which is attributed to the high electronegativity of fluorine stabilizing the transition state of the rate-determining addition step. nih.gov However, in some heterocyclic systems like N-methylpyridinium ions (which are electronically analogous to protonated pyrimidines), the mechanism can change, with deprotonation of the addition intermediate becoming the rate-determining step. nih.gov

Condensation and Addition Reactions with Heterocyclic Components

The amide functionality and the pyrimidine ring in this compound and its precursors can participate in various condensation and addition reactions. Amidines, which are key building blocks for the pyrimidine ring, readily undergo condensation reactions. For example, amidines can react with β-dicarbonyl compounds or their equivalents in cyclocondensation reactions to form the pyrimidine core. mdpi.com

The pyrimidine ring itself, or derivatives thereof, can engage in addition reactions. For instance, 6-aminouracil (B15529) (a pyrimidine derivative) undergoes condensation with α,β-unsaturated ketones. The mechanism involves a conjugate addition (a type of Michael addition) followed by an intramolecular cyclization and subsequent oxidation to yield fused pyrido[2,3-d]pyrimidines. nih.govnih.gov

Furthermore, N-heterocyclic carbenes (NHCs) have been shown to catalyze asymmetric sulfa-Michael additions to electrophilic olefins. pkusz.edu.cnrsc.org In these reactions, the NHC acts as a non-covalent Brønsted base catalyst, activating the thiol nucleophile. pkusz.edu.cn This demonstrates a type of addition reaction facilitated by a heterocyclic component. The synthesis of pyrimidine carboxamides has also been achieved through complex multi-component reactions, where amidines, styrenes, and DMF are combined in a palladium-catalyzed process involving C-H bond functionalization and cyclization. nih.gov

Kinetic and Thermodynamic Studies of Reaction Processes

Quantitative studies of reaction rates (kinetics) and energy changes (thermodynamics) provide deep insight into reaction mechanisms.

For the decarboxylation of pyrimidine-2-carboxylic acid, kinetic studies at 65°C revealed pseudo-first-order rate constants that varied with acidity, confirming the role of a protonated intermediate. cdnsciencepub.com In a related study, the decarboxylation of other pyrimidine carboxylic acids, such as 5-carboxycytosine and 5-carboxyuracil, was found to be orders of magnitude faster than that of orotic acid (6-carboxyuracil), with activation enthalpies (ΔH‡) of 27 and 25 kcal/mol, respectively, at 25°C. nih.gov

Kinetic Data for Decarboxylation of Pyrimidine Carboxylic Acid Analogues
CompoundConditionsRate Constant (k)Activation Enthalpy (ΔH‡)Reference
Pyrimidine-2-carboxylic acid65°C, H₀ = -3Increases with acidityNot specified cdnsciencepub.com
1,3-Dimethylorotic acid206°C7.5 × 10⁻⁴ s⁻¹Not specified nih.gov
5-Carboxycytosine25°C, neutral5.0 × 10⁻¹¹ s⁻¹27 kcal/mol nih.gov
5-Carboxyuracil25°C, neutral1.1 × 10⁻⁹ s⁻¹25 kcal/mol nih.gov

For Nucleophilic Aromatic Substitution (SNAr) , kinetic studies on 2-substituted N-methylpyridinium ions (analogues for activated pyrimidines) with piperidine (B6355638) in methanol (B129727) showed that the reactions are second-order in piperidine. nih.gov This suggests a mechanism involving rate-determining deprotonation of the substrate-piperidine addition intermediate by a second molecule of piperidine. nih.gov The thermodynamic parameters for these reactions show negative entropies of activation (ΔS‡), which is common for processes where multiple molecules associate in the transition state.

Kinetic and Thermodynamic Parameters for SNAr of 2-Substituted N-Methylpyridinium Ions with Piperidine
Leaving Group (L)k (M⁻²s⁻¹) at 25°CΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)Reference
-F0.04613.9-21.4 nih.gov
-Cl0.04414.6-19.3 nih.gov
-Br0.03915.0-18.4 nih.gov
-I0.03015.1-18.8 nih.gov
-CN2.5013.3-11.9 nih.gov

In other heterocyclic systems, thermodynamic values for equilibria, such as the azide-tetrazole tautomerism in tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines, have been determined using variable temperature NMR. nih.gov These studies provide Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) values that quantify the relative stability of the tautomers, showing that the tetrazole form is favored. nih.gov

Electronic and Steric Effects on Reactivity

The reactivity of this compound is significantly influenced by the electronic properties and steric hindrance imposed by substituents on both the pyrimidine ring and the carboxamide functional group. The pyrimidine ring, being an electron-deficient heterocycle, is susceptible to nucleophilic attack. The nature of substituents on the ring can either enhance or diminish this reactivity.

Electronic Effects:

The electronic nature of substituents on the pyrimidine ring dictates the electron density distribution and, consequently, the molecule's reactivity.

Electron-withdrawing groups (EWGs): The presence of electron-withdrawing groups, such as a bromo group at the 5-position (e.g., in 5-bromo-N-methylpyrimidine-2-carboxamide), further decreases the electron density of the pyrimidine ring. google.com This enhances its susceptibility to nucleophilic aromatic substitution reactions.

Electron-donating groups (EDGs): Conversely, electron-donating groups would increase the electron density of the ring, potentially making it less reactive towards nucleophiles but more reactive towards electrophiles.

The carboxamide group itself is a moderately deactivating, meta-directing group in electrophilic aromatic substitution, but on an already electron-poor pyrimidine ring, its influence is more complex. The nitrogen atom of the amide can also be protonated or coordinate to a Lewis acid, which would strongly increase the electron-withdrawing effect and activate the pyrimidine ring towards nucleophilic attack.

Steric Effects:

Steric hindrance plays a crucial role, particularly in reactions involving the carboxamide nitrogen or the positions adjacent to bulky substituents.

N-Substituents: The size of the substituent on the amide nitrogen can affect the accessibility of the carbonyl group and the nitrogen lone pair. In a study synthesizing analogs of the drug Sorafenib, various N-substituted 5-chloropyrimidine-2-carboxamides were prepared, including N-methyl, N-ethyl, N-cyclopentyl, and N-cyclohexyl derivatives. researchgate.netnih.gov While the synthesis was successful for these groups, increasing the steric bulk on the nitrogen could potentially hinder reactions that require attack at the carbonyl carbon or coordination at the amide nitrogen.

Ring Substituents: Bulky groups on the pyrimidine ring can sterically shield adjacent positions from attack. This can influence the regioselectivity of reactions.

The interplay of these electronic and steric factors is critical in designing synthetic routes and understanding the chemical behavior of this compound derivatives.

Table 1: Influence of Substituents on the Reactivity of this compound Derivatives

Substituent Position Substituent Example Electronic Effect Steric Effect Predicted Impact on Reactivity Reference
Pyrimidine C5 Bromo Electron-withdrawing Moderate Activates ring for nucleophilic substitution google.com
Pyrimidine C5 Chloro Electron-withdrawing Small Activates ring for nucleophilic substitution researchgate.netnih.gov
Amide Nitrogen Ethyl Weakly electron-donating Increased bulk vs. methyl May slightly decrease electrophilicity of carbonyl carbon; minor steric hindrance researchgate.netnih.gov
Amide Nitrogen Cyclopentyl Electron-donating Significant bulk Increased steric hindrance may impede access to the reaction center researchgate.netnih.gov

Role of Catalysis in this compound Transformations

Catalysis is fundamental in achieving efficient and selective transformations involving this compound and its precursors. Various catalytic systems, including transition metals and organic catalysts, have been employed in its synthesis and derivatization.

Amide Bond Formation:

The formation of the this compound itself often involves the activation of a corresponding carboxylic acid or its derivative.

Dimethylformamide (DMF) as a Catalyst: In the synthesis of related pyrimidine carboxamides, oxalyl chloride is used to convert a pyrimidine-2-carboxylic acid into a more reactive acid chloride. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate this transformation. newdrugapprovals.orgblogspot.com The DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active catalytic species for the conversion of the carboxylic acid to the acid chloride.

Cross-Coupling Reactions:

Transition metal-catalyzed cross-coupling reactions are pivotal for introducing complexity and building larger molecular architectures from pyrimidine scaffolds.

Palladium Catalysis: Palladium catalysts are used for C-C bond formation. For instance, a derivative of this compound has been subjected to Suzuki-type coupling conditions using tetrakis(triphenylphosphine)palladium(0) as the catalyst to form bi-heterocyclic compounds. google.com

Copper Catalysis: Copper-catalyzed reactions, such as the Ullmann condensation, are employed for C-O bond formation. In one documented synthesis, 5-bromo-N-ethyl-N-methylpyrimidine-2-carboxamide was coupled with a hydroxybenzofuran derivative using copper(I) iodide as the catalyst and 1,10-phenanthroline (B135089) as a ligand. google.com This type of reaction is essential for linking the pyrimidine core to other aromatic systems.

Base Catalysis:

Bases are frequently used to facilitate reactions by deprotonating reactants or neutralizing acidic byproducts.

In a reaction of this compound with phenyl chloroformate, sodium bicarbonate (NaHCO₃) was used. google.com The base likely acts by deprotonating the starting material or scavenging the HCl generated during the reaction, thus driving the reaction to completion.

Table 2: Catalytic Transformations Involving this compound and its Derivatives

Reaction Type Starting Material (Pyrimidine-based) Catalyst/Reagent Product Type Reference
Acid Chloride Formation 5-Bromo-pyrimidine-2-carboxylic acid Oxalyl chloride / cat. DMF Acid Chloride newdrugapprovals.orgblogspot.com
Suzuki Coupling Halide (II) (a pyrimidine derivative) 1,1'-Bis(diphenylphosphino)ferrocene palladium dichloride Bi-heterocyclic compound google.com
Ullmann Condensation 5-bromo-N-ethyl-N-methylpyrimidine-2-carboxamide Copper iodide / 1,10-phenanthroline Aryl ether derivative google.com
Acylation This compound Phenyl chloroformate / NaHCO₃ Acylated pyrimidine google.com

Mechanistic Understanding of Biological Activity Non Clinical and in Vitro Focus

Antimicrobial Activity and Molecular Mechanisms

No specific studies detailing the in vitro antimicrobial efficacy or the molecular mechanisms of action for N-methylpyrimidine-2-carboxamide were identified. Research on analogous compounds provides a general context, but direct data for the target compound is unavailable.

In Vitro Antibacterial Efficacy Against Drug-Resistant Strains (e.g., ESBL E. coli ST131, S. aureus, B. cereus)

There is no available data from in vitro studies assessing the antibacterial efficacy of this compound against Extended-Spectrum β-Lactamase (ESBL)-producing Escherichia coli ST131, Staphylococcus aureus, or Bacillus cereus. While studies on other carboxamide derivatives show activity against such strains, these findings cannot be attributed to this compound without specific experimental evidence. nih.govnih.govnih.govnih.govnih.govmdpi.comnih.govnih.govresearchgate.net

In Vitro Antifungal Activity against Specific Fungal Strains

No research was found that specifically investigates the in vitro antifungal properties of this compound against any fungal strains. Studies on other pyrimidine (B1678525) carboxamides have shown some antifungal effects, but this cannot be extrapolated to the specific compound of interest. nih.govtandfonline.comresearchgate.netnih.govmdpi.com

Identification of Molecular Targets and Disruption Pathways within Microbial Systems (e.g., β-lactamase, CTX-M-15)

There is a lack of information identifying the specific molecular targets or disruption pathways for this compound within microbial systems. While related compounds have been studied for their interaction with enzymes like β-lactamase and specifically the CTX-M-15 variant, no such mechanistic studies for this compound have been published. nih.govmdpi.comnih.govmdpi.comnih.govnih.govnih.govmdpi.comyoutube.com

Enzyme Inhibition Profiling

No specific data is available on the in vitro enzyme inhibition profile of this compound.

In Vitro Inhibition of Key Enzymes (e.g., COX-2, iNOS, DHFR)

No published studies were found that report on the in vitro inhibition of key enzymes such as Cyclooxygenase-2 (COX-2), inducible Nitric Oxide Synthase (iNOS), or Dihydrofolate Reductase (DHFR) by this compound. While some pyrimidine derivatives have been investigated as potential COX-2 inhibitors, this general activity does not provide specific data for this compound. mdpi.commdpi.comnih.govnih.govrsc.orgresearchgate.net

Mechanistic Studies of Enzyme-Inhibitor Interactions

In the absence of data on its enzyme inhibitory activity, there are consequently no mechanistic studies available that detail the specific interactions between this compound and any enzyme targets. nih.gov

Based on a thorough review of available scientific literature, there is no specific, publicly accessible research data concerning the mechanistic understanding of the biological activity of This compound for the outlined topics. The fields of antimicrobial research and enzyme inhibition are active, and data may become available in the future.

Investigation of N-Acylphosphatidylethanolamine Phospholipase D Inhibition

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a pivotal enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators that includes the endocannabinoid anandamide. The modulation of NAPE-PLD activity presents a therapeutic target for various physiological conditions. Research into the inhibition of NAPE-PLD has identified pyrimidine-4-carboxamides as a promising scaffold. nih.gov

A notable inhibitor from this class is LEI-401, identified as N-(cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide. nih.gov While this compound itself has not been the specific subject of these published studies, the structure-activity relationship (SAR) of pyrimidine-4-carboxamide (B1289416) derivatives provides valuable insights. The core pyrimidine-4-carboxamide scaffold was identified from a high-throughput screening hit. nih.gov SAR studies revealed that modifications at the R1 amide, and the R2 and R3 substituents on the pyrimidine ring are crucial for potent inhibitory activity. nih.gov For instance, the removal of a nitrogen atom at the X2 position of the pyrimidine ring resulted in a 10-fold decrease in potency, highlighting the importance of the pyrimidine core. nih.gov

Although direct inhibitory data for this compound on NAPE-PLD is not available, the established importance of the pyrimidine carboxamide scaffold in NAPE-PLD inhibition suggests that it could serve as a foundational structure for designing more potent and selective inhibitors. Further investigation is warranted to determine if the specific N-methyl and 2-carboxamide (B11827560) substitutions confer any inhibitory activity.

Antioxidant Activity Investigations (In Vitro)

The antioxidant potential of pyrimidine derivatives has been a subject of considerable research, with studies indicating that these compounds can act as free radical scavengers. ijpsonline.comnih.gov This activity is often attributed to the electron-donating nature of substituents on the pyrimidine nucleus.

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

In vitro antioxidant activity of pyrimidine derivatives is commonly assessed using stable free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). Several studies have demonstrated the radical scavenging capabilities of various pyrimidine carboxamide analogs. For example, a series of tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamide analogues were evaluated, with some compounds exhibiting excellent activity in the DPPH assay. ijpsonline.com Similarly, other pyrimidine derivatives have shown notable scavenging activity against both DPPH and ABTS radicals. ijpsonline.com

While specific DPPH and ABTS assay results for this compound are not documented, the general findings for related structures suggest potential antioxidant activity. The following table presents IC50 values for some pyrimidine derivatives from the literature, illustrating the range of antioxidant potential within this class of compounds.

Compound ClassAssayIC50 (µg/mL)Reference
Tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamide analogue 3aDPPH46.31 ijpsonline.com
Tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamide analogue 3bDPPH48.81 ijpsonline.com
Chromenopyrimidinethione derivative 2aDPPH- ijpsonline.com
Chromenopyrimidinethione derivative 2aABTS- ijpsonline.com

Note: '-' indicates that while the study mentioned potent activity, specific IC50 values were not provided in the cited abstract.

Proposed Mechanisms of Radical Quenching

The proposed mechanism for the antioxidant activity of pyrimidine derivatives often involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it. The presence of electron-donating groups on the pyrimidine ring is believed to enhance this radical scavenging activity. For instance, the natural pyrimidine derivative, thiamine (B1217682) (Vitamin B1), is thought to exert its antioxidant effect by transferring hydrogen ions from its pyrimidine and thiazole (B1198619) rings to reactive oxygen species. It is plausible that this compound could act through a similar mechanism, with the pyrimidine ring and the carboxamide group potentially participating in the stabilization of free radicals. However, without direct experimental evidence, this remains a hypothesis.

Anticancer Research (In Vitro Mechanistic Investigations on Cell Lines)

The pyrimidine scaffold is a well-established pharmacophore in anticancer drug design, with numerous derivatives demonstrating potent activity against various cancer cell lines. nih.govarabjchem.orgekb.egekb.egnih.gov

Effects on Cancer Cell Proliferation (e.g., MCF-7, HepG2, Huh-7)

In vitro studies have consistently shown that pyrimidine derivatives can inhibit the proliferation of various cancer cell lines, including the breast cancer cell line MCF-7 and the liver cancer cell lines HepG2 and Huh-7. For example, novel pyrimidine derivatives have been synthesized and evaluated for their cytotoxic effects against a panel of cancer cell lines, including MCF-7 and A549 (lung cancer). nih.gov Other studies have focused on the anticancer activity of pyrimidine-based compounds against HepG2 and MCF-7 cells, with some derivatives showing significant inhibitory effects. nih.govresearchgate.netrsc.orgujpronline.com

The following table summarizes the reported IC50 values for various pyrimidine derivatives against the specified cancer cell lines, showcasing the potential of this chemical class in anticancer research.

Compound ClassCell LineIC50 (µM)Reference
Pyrimidine-5-carbonitrile derivative 6HepG23.56 ekb.eg
Pyrimidine-5-carbonitrile derivative 6A5495.85 ekb.eg
Pyrimidine-5-carbonitrile derivative 6MCF-77.68 ekb.eg
Aminopyrimidine derivative 2a (24h)Various10-26 nih.gov
Aminopyrimidine derivative 2a (48h)Various5-8 nih.gov
4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate 2MCF-70.013 nih.gov
Chalcone-thienopyrimidine derivatives 3b & 3gHepG2 & MCF-7More potent than 5-FU nih.gov
Phosphomolybdate based hybrid solid 1HepG233.79 rsc.org
Phosphomolybdate based hybrid solid 1A54925.17 rsc.org
Phosphomolybdate based hybrid solid 1MCF-732.11 rsc.org

Note: "Various" indicates that the study tested multiple cancer cell lines and reported a range of IC50 values. "More potent than 5-FU" indicates a qualitative comparison without specific IC50 values in the abstract.

While these results are for related pyrimidine structures, they underscore the potential of the this compound scaffold as a starting point for the development of novel anticancer agents.

Molecular Basis of Interaction with Cellular Signaling Pathways (e.g., Kinases, Transcription Factors)

The anticancer effects of pyrimidine derivatives are often mediated through their interaction with key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.

Kinase Inhibition: A significant number of pyrimidine derivatives have been developed as protein kinase inhibitors. benthamscience.comnih.govresearchgate.netrsc.org Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. The pyrimidine scaffold can act as a hinge-binding motif in the ATP-binding pocket of various kinases, leading to their inhibition. rsc.org For instance, pyrido[2,3-d]pyrimidines have been shown to inhibit tyrosine kinases (TKs), PI3K, and CDK4/6. nih.gov Furo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives have also been extensively explored as kinase inhibitors. researchgate.netrsc.org Given the prevalence of the pyrimidine core in known kinase inhibitors, it is conceivable that this compound could exhibit inhibitory activity against certain kinases, although this requires experimental validation.

Interaction with Transcription Factors: Transcription factors are critical downstream effectors of signaling pathways that control gene expression programs involved in cancer development and progression. mdpi.comnih.gov Some pyrimidine derivatives have been shown to modulate the activity of transcription factors. For example, certain anticancer drugs can control transcription factors by interacting directly with the protein bound to DNA. nih.gov The regulation of transcription factors such as those involved in apoptosis, like Bcl-2, has been observed with chalcone-thienopyrimidine derivatives, which downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic proteins Bax, caspase-3, and caspase-9. nih.gov While a direct link between this compound and specific transcription factors has not been established, the broader class of pyrimidine compounds shows a clear potential to interfere with these critical cellular regulators.

Structure-Activity Relationship (SAR) Studies for Biological Mechanistic Insights

The biological activity of this compound and its derivatives is intrinsically linked to their chemical structures. Structure-activity relationship (SAR) studies, which explore how modifications to a molecule's structure affect its biological function, have been instrumental in optimizing the potency and properties of this class of compounds for various therapeutic targets. These non-clinical and in vitro investigations provide crucial mechanistic insights by identifying the key molecular features required for biological activity.

Antitubercular Activity

A significant body of research has focused on 6-dialkylaminopyrimidine carboxamides as potential novel antitubercular agents. nih.gov A high-throughput screening of a compound library against Mycobacterium tuberculosis (Mtb) identified this series as a promising starting point for optimization. nih.gov Subsequent SAR studies revealed critical structural requirements for their antimycobacterial activity. nih.gov

One of the most crucial findings was the essentiality of the free amide N-H group. N-methylation of this amide resulted in a complete loss of antitubercular activity, suggesting that this group may be involved in a critical hydrogen bond interaction with the biological target. nih.gov Similarly, reversing the amide functionality also led to an inactive compound. nih.gov

Further modifications to the pyrimidine core and its substituents have provided additional insights. For instance, the synthesis of 2- and 5-methylpyrimidine (B16526) analogues has been explored to understand the spatial and electronic requirements for activity. nih.gov

Table 1: SAR of Pyrimidine Carboxamides as Antitubercular Agents

Compound/Modification Target/Assay Finding Reference
6-Dialkylaminopyrimidine Carboxamide Series Mycobacterium tuberculosis (Mtb) Active against clinical Mtb strains with no cross-resistance to conventional drugs, suggesting a novel mechanism of action. nih.gov
N-methylation of the amide Mycobacterium tuberculosis (Mtb) Complete loss of activity, indicating the amide N-H is critical for potency. nih.gov

| Reversal of the amide functionality | Mycobacterium tuberculosis (Mtb) | Resulted in an inactive compound. | nih.gov |

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

Pyrimidine-4-carboxamides have been identified as potent inhibitors of N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipid mediators. nih.gov SAR studies on this scaffold led to the development of highly potent and selective inhibitors. nih.gov

The optimization of a high-throughput screening hit, N-(cyclopropylmethyl)-2-(methyl(phenethyl)amino)-6-morpholinopyrimidine-4-carboxamide, involved modifications at three key positions. nih.gov A pivotal discovery was that conformational restriction of the N-methylphenethylamine group by replacing it with an (S)-3-phenylpiperidine moiety resulted in a threefold increase in inhibitory potency. nih.gov Furthermore, exchanging a morpholine (B109124) substituent for an (S)-3-hydroxypyrrolidine not only increased the activity tenfold but also improved the compound's lipophilicity, leading to a nanomolar potent inhibitor with drug-like properties. nih.gov

Similar to the antitubercular series, the amide N-H was found to be important. Methylation of the amide nitrogen in the parent compound led to a complete loss of potency, suggesting a possible steric clash or the disruption of a key hydrogen bond. nih.gov

Table 2: SAR of Pyrimidine-4-Carboxamides as NAPE-PLD Inhibitors

Modification Result on Inhibitory Potency Reference
Replacement of N-methylphenethylamine with (S)-3-phenylpiperidine 3-fold increase nih.gov
Replacement of morpholine with (S)-3-hydroxypyrrolidine 10-fold increase and reduced lipophilicity nih.gov

| Methylation of the amide nitrogen | Complete loss of potency | nih.gov |

HIV-1 Integrase Inhibition

Derivatives of N-methylpyrimidone have been designed and synthesized as potential inhibitors of HIV-1 integrase (IN). nih.gov These compounds were developed by combining features of dihydroxypyrimidine carboxamides and polyhydroxylated aromatic moieties. nih.gov

The SAR studies indicated that the nature of the aromatic substitution is critical for inhibitory activity against the strand transfer process of HIV-1 integrase. nih.gov Specifically, derivatives with 3,4,5-trihydroxylated aromatic groups exhibited good inhibition of the enzyme. nih.gov In contrast, dihydroxylated aromatic derivatives showed little to no inhibitory activity. nih.gov These findings were further rationalized through molecular docking studies. nih.gov

Table 3: SAR of N-Methylpyrimidone Derivatives as HIV-1 Integrase Inhibitors

Structural Feature Inhibition of HIV-1 Integrase Reference
3,4,5-Trihydroxylated aromatic derivatives Good inhibition nih.gov

| Dihydroxylated aromatic derivatives | Little inhibition | nih.gov |

Fungicidal Activity

A series of 2-(methylthio)-4-methylpyrimidine-5-carboxamides bearing a carbamate (B1207046) moiety have been synthesized and evaluated for their in vitro fungicidal activities against Sclerotinia sclerotiorum. tandfonline.com This research demonstrated that some of these compounds displayed moderate antifungal activity. tandfonline.comresearchgate.net

The most active compounds in this series were 1-[2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl]ethyl-(2-methylphenyl)carbamate and 1-[2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl]ethyl-(3-trifluoromethylphenyl)carbamate, which showed inhibitory rates of 69.5% and 70.3% at a concentration of 100 mg/L, respectively. tandfonline.comresearchgate.net Molecular docking studies suggest that these compounds may exert their effect by interacting with succinate (B1194679) dehydrogenase, forming hydrogen bonds and a cation-π interaction. tandfonline.com

Table 4: Fungicidal Activity of 2-(Methylthio)-4-methylpyrimidine-5-carboxamide Derivatives against Sclerotinia sclerotiorum

Compound Substituent on Carbamate Inhibition Rate at 100 mg/L Reference
3a 2-methylphenyl 69.5% tandfonline.comresearchgate.net

| 3g | 3-trifluoromethylphenyl | 70.3% | tandfonline.comresearchgate.net |

Table of Mentioned Compounds

Exploration in Advanced Materials Science and Chemo Sensing Applications

Optoelectronic Properties and Functional Material Development

The electronic structure of N-methylpyrimidine-2-carboxamide, characterized by the presence of both π-conjugated and non-bonding electrons, lays the foundation for its interesting photophysical and nonlinear optical properties. These properties are critical for the development of new functional materials for various technological applications.

Analysis of Photophysical Behavior and Electronic Transitions

The photophysical behavior of this compound is governed by the electronic transitions within the molecule upon interaction with light. The pyrimidine (B1678525) ring, being an aromatic system, possesses π and π* molecular orbitals. Additionally, the nitrogen atoms of the pyrimidine ring and the oxygen and nitrogen atoms of the carboxamide group have non-bonding (n) electron pairs. Consequently, the primary electronic transitions expected for this molecule are n→π* and π→π* transitions. wikipedia.orglibretexts.org

The n→π* transitions involve the excitation of a non-bonding electron to an antibonding π* orbital. These transitions are generally lower in energy and result in absorption at longer wavelengths. The π→π* transitions, which involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital, are typically higher in energy and lead to absorption at shorter wavelengths. libretexts.org The electronic spectrum of a related ligand, 2-aminobenzohydrazide, which also contains an aromatic ring and a carboxamide-like group, shows a π→π* transition of the aromatic ring and an n→π* transition of the carbonyl group. researchgate.net Upon coordination with metal ions, a ligand-to-metal charge transfer (LMCT) band can also appear in the electronic spectra of the resulting complexes. researchgate.net

The specific wavelengths of absorption and emission for this compound would be influenced by various factors, including the solvent environment. Solvent polarity can lead to bathochromic (red) or hypsochromic (blue) shifts in the absorption and emission spectra. wikipedia.org For instance, in a study of other pyrimidine derivatives, a significant red shift in the emission maximum was observed in the polar solvent DMSO compared to less polar solvents.

Investigation of Nonlinear Optical (NLO) Properties

Materials with significant nonlinear optical (NLO) properties are in high demand for applications in optical data processing and photonics. Pyrimidine-based molecules are considered promising candidates for NLO materials due to the π-deficient and electron-withdrawing nature of the pyrimidine core, which facilitates the creation of "push-pull" molecular systems that can enhance NLO effects. rsc.org

A recent study on a newly synthesized pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), demonstrated significant NLO behavior. rsc.orgnih.govrsc.org The investigation, which employed an iterative electrostatic embedding method, revealed a notable enhancement of NLO properties in the crystalline environment. rsc.orgnih.gov The third-order nonlinear susceptibility (χ³) of PMMS was found to be superior to that of some known chalcone (B49325) derivatives, underscoring its potential for optical and photonic applications. nih.govrsc.org While specific experimental data on the NLO properties of this compound are not yet available, the inherent characteristics of the pyrimidine framework suggest that it could serve as a valuable building block for the design of new NLO materials. rsc.org

Coordination Chemistry and Supramolecular Assembly

The presence of multiple donor atoms (the two nitrogen atoms of the pyrimidine ring and the oxygen and nitrogen atoms of the carboxamide group) makes this compound an excellent candidate for use as a ligand in coordination chemistry. It can coordinate with a variety of metal ions to form stable metal complexes and facilitate the construction of intricate supramolecular assemblies.

Design and Synthesis of Metal Complexes with this compound Ligands

The synthesis of metal complexes with this compound as a ligand can be achieved through straightforward synthetic routes. Typically, this would involve reacting the ligand with a suitable metal salt in an appropriate solvent. For instance, a general method for synthesizing metal complexes with carboxamide-containing ligands involves mixing the metal chloride dissolved in an alcohol, such as methanol (B129727), with the ligand dissolved in a suitable solvent like chloroform. researchgate.net The reaction can be carried out at room temperature or with gentle heating.

The stoichiometry of the reactants (metal-to-ligand ratio) can be varied to control the formation of different complex species, such as mononuclear complexes with a 1:1 or 1:2 metal-to-ligand ratio. researchgate.net In a study involving the synthesis of metal complexes with 6-methylpyridine-2-carboxylic acid, a structurally similar ligand, a series of ten different metal complexes were successfully synthesized. nih.gov This demonstrates the versatility of such ligands in coordinating with a wide range of metal ions, including chromium, manganese, nickel, copper, zinc, iron, cadmium, and cobalt. nih.gov The characterization of the resulting complexes would typically involve techniques such as FT-IR and UV-Vis spectroscopy, as well as single-crystal X-ray diffraction to determine their precise molecular structures. nih.gov

Applications in Metal Complex Catalysis

Metal complexes derived from carboxamide-containing ligands have shown significant promise in the field of catalysis. For example, novel metallomacrocyclic carboxamide Mn(II) complexes have been reported as efficient catalysts for the transfer hydrogenation of ketones. researchgate.net These complexes demonstrated high activity, achieving turnover numbers comparable to well-established Mn(I) catalysts. researchgate.net

Given that this compound possesses a carboxamide functional group, its metal complexes could potentially exhibit similar catalytic activities. The nitrogen-rich pyrimidine ring could also play a role in modulating the electronic properties of the metal center, thereby influencing the catalytic performance. The design of such catalytic systems would involve selecting the appropriate metal ion and tuning the coordination environment to optimize the catalytic cycle for specific chemical transformations.

Magnetic Properties of Metal Complexes

The magnetic properties of metal complexes are highly dependent on the nature of the metal ion and the geometry of the coordination sphere created by the surrounding ligands. The ligand field provided by this compound can influence the spin state of the metal ion and mediate magnetic interactions between metal centers in polynuclear complexes.

No Publicly Available Research on the Chemo-sensing Applications of this compound

Despite a comprehensive search of scientific literature and databases, no specific research findings on the chemo-sensing applications of the chemical compound this compound through molecular recognition could be located.

Therefore, it is not possible to generate a scientifically accurate and verifiable article on this specific topic as requested. The strict constraints of the prompt, which require focusing solely on "this compound" and its role in chemo-sensing via molecular recognition, cannot be met with the currently available public research data.

The conducted searches explored various academic and chemical databases for papers detailing the synthesis, properties, and applications of this compound, with a particular focus on its potential as a chemosensor. These searches included terms such as "this compound chemo-sensing," "molecular recognition by this compound," and "this compound for ion detection."

While research exists on the chemo-sensing properties of other structurally related pyrimidine and carboxamide derivatives, no studies were found that specifically investigate this compound for these applications. Extrapolating findings from related but distinct molecules would violate the prompt's requirement for information strictly pertaining to the specified compound.

Consequently, the creation of an article with detailed research findings and data tables on the chemo-sensing applications of this compound is not feasible at this time due to the absence of primary research in this specific area.

Conclusion and Future Research Trajectories

Synthesis and Characterization Advancements

The synthesis of pyrimidine (B1678525) carboxamides has seen significant advancements, moving from classical methods to more sophisticated and efficient catalytic protocols. A common approach involves the multi-step synthesis starting from precursors like substituted pyrimidine carboxylic acids, which are then coupled with appropriate amines. For instance, a series of 1-[2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl]ethyl-substitutedphenyl carbamates were synthesized using 4-methyl-2-(methylthio)pyrimidine-5-carboxylic acid as a key starting material. tandfonline.comresearchgate.net

A widely applicable method for forming the N-methyl carboxamide moiety is the direct amidation of a carboxylic acid. While thermodynamically challenging, this is often achieved using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as triethylamine (B128534). chemicalbook.comnih.gov An analogous reaction for producing 5-Amino-N-methylpyridine-2-carboxamide involves mixing the corresponding carboxylic acid with HATU and triethylamine in DMF, followed by the addition of methylamine (B109427). chemicalbook.com More recently, atom-economical catalytic methods are being explored to overcome the waste generated by stoichiometric coupling reagents. One such protocol utilizes a cooperative DABCO/Fe₃O₄ catalytic system for the N-methyl amidation of various carboxylic acids. nih.gov

General pyrimidine synthesis often involves the condensation of amidines with β-dicarbonyl compounds or their equivalents. Modern methods include metal- and solvent-free three-component tandem reactions of ketones, ammonium (B1175870) acetate (B1210297), and N,N-dimethylformamide dimethyl acetal (B89532) promoted by ammonium iodide. organic-chemistry.org Furthermore, complex pyrimidine-based structures, such as those used in PROTAC degraders, are assembled through a sequence of reactions including nucleophilic substitution, Buchwald coupling, and final amidation steps. acs.org

The characterization of these synthesized compounds relies on a suite of standard spectroscopic techniques. Structural confirmation is routinely achieved through Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS), which together provide unambiguous evidence of the synthesized molecular structures. tandfonline.comresearchgate.net

Key Discoveries in Computational and Theoretical Chemistry

Computational chemistry has become an indispensable tool for understanding the properties of pyrimidine carboxamides and for guiding the design of new derivatives. Density Functional Theory (DFT) is frequently employed to optimize molecular structures and calculate electronic properties. For example, a study on 5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxamide derivatives used DFT at the B3LYP/6-31G(d) level to optimize geometries before developing Quantitative Structure-Activity Relationship (QSAR) models. igi-global.com Such QSAR studies correlate molecular descriptors (e.g., electronic and physicochemical properties) with biological activity, enabling the prediction of potency for novel compounds. igi-global.com

Molecular docking is another critical computational technique that predicts the preferred orientation of a molecule when bound to a target protein. This method has been successfully applied to understand the interaction of pyrimidine carboxamide derivatives with various biological targets. For instance, docking studies revealed that fungicidal pyrimidine carboxamides can form hydrogen bonds and cation-π interactions within the active site of succinate (B1194679) dehydrogenase. tandfonline.comresearchgate.net Similarly, docking was used to guide the design of pyrimidine-2-carboxamide (B1283407) analogs as inhibitors of the Receptor for Advanced Glycation End products (RAGE). nih.gov These computational insights provide a structural basis for the observed biological activity and are invaluable for structure-based drug design.

The predictive power of these computational models helps in prioritizing synthetic targets, thereby saving significant time and resources in the drug discovery process.

Progress in Understanding Reaction Mechanisms and Chemical Transformations

A deeper understanding of reaction mechanisms allows for greater control over chemical transformations and the development of more efficient synthetic routes. The formation of the pyrimidine ring itself can proceed through various mechanisms, such as a cascade of inverse electron demand hetero-Diels-Alder (ihDA) and retro-Diels-Alder (rDA) reactions. organic-chemistry.org Another example is the TEMPO-mediated reaction of ketones with amidines, which is proposed to proceed through a sequence involving TEMPO complexation, enamine addition, and cyclization. organic-chemistry.org

The pyrimidine ring is also susceptible to ring transformation reactions, particularly when activated by quaternization or electron-withdrawing groups. Studies on the reaction of pyrimidine salts with nucleophiles like the amide ion have shown that the initial attack often occurs at position 6, leading to ring-opening and subsequent recyclization to form different heterocyclic systems, such as s-triazines. wur.nl

In the synthesis of complex pyrimidine-containing molecules, specific reaction mechanisms are harnessed to build molecular complexity. For example, the construction of dual BET-kinase PROTAC degraders involves key transformations such as the nucleophilic aromatic substitution on a 2,4-dichloro-5-methylpyrimidine (B13550) core and a subsequent Palladium-catalyzed Buchwald coupling reaction to form a crucial C-N bond. acs.org Furthermore, the development of novel catalytic systems for amide bond formation has led to proposed mechanisms involving the coordination of the carboxylic acid to the metal catalyst, activation via an intermediate, and subsequent nucleophilic attack by the amine. nih.gov This mechanistic understanding is crucial for optimizing reaction conditions and expanding the substrate scope of these valuable transformations.

Emerging Insights into Non-Clinical Biological Activities and Mechanisms

The pyrimidine carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. nih.gov Many pyrimidine analogues function as prodrugs that require intracellular activation, often through metabolic processes like phosphorylation, to exert their pharmacological effects. nih.gov

Recent research has highlighted several key areas of non-clinical activity:

Anticancer Activity: Pyrimidine-2-carboxamide derivatives have been developed as novel antagonists of the Retinoid X receptor alpha (RXRα), a key target in cancer development. One such compound demonstrated potent anti-proliferative activity against human cancer cell lines (HepG2 and A549) with low cytotoxicity in normal cells. nih.gov

RAGE Inhibition: Analogues of pyrimidine-2-carboxamide have been designed and evaluated as inhibitors of the Receptor for Advanced Glycation End products (RAGE), which is implicated in inflammatory diseases and diabetic complications. Research has focused on improving the drug-like properties of these inhibitors, successfully identifying potent analogs with reduced hydrophobicity and cytotoxicity. nih.gov

Fungicidal Activity: A series of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate (B1207046) moiety have shown significant in vitro fungicidal activity against plant pathogens like Sclerotinia sclerotiorum. tandfonline.comresearchgate.net Molecular docking studies suggest their mechanism of action involves the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain. tandfonline.comresearchgate.net

These examples underscore the versatility of the pyrimidine carboxamide scaffold and its potential for developing targeted therapeutics against a range of diseases. The mechanism of action often involves specific interactions with enzymes or receptors, which can be elucidated through a combination of biological assays and computational modeling.

Future Research Opportunities and Interdisciplinary Directions

The field of pyrimidine chemistry is poised for significant growth, driven by innovations in synthetic chemistry and the integration of advanced computational tools.

Development of Novel Synthetic Methodologies for Complex Analogues

While many effective methods exist for synthesizing pyrimidine carboxamides, there is a continuous need for methodologies that allow for the rapid and efficient construction of more complex and diverse analogues. Future efforts will likely focus on:

Catalytic C-H Activation: Developing methods to directly functionalize the C-H bonds of the pyrimidine core would provide a more atom-economical and streamlined approach to novel derivatives, bypassing the need for pre-functionalized starting materials.

Multi-component Reactions: Designing novel one-pot, multi-component reactions will enable the assembly of complex pyrimidine structures with high efficiency and molecular diversity from simple starting materials. organic-chemistry.org

Flow Chemistry: Implementing continuous flow technologies for the synthesis of pyrimidine carboxamides could offer improved safety, scalability, and reaction control, accelerating the production of compound libraries for screening.

Late-Stage Functionalization: Creating robust methods for modifying complex pyrimidine-containing molecules at a late stage in the synthesis is crucial for the efficient exploration of structure-activity relationships (SAR) in drug discovery programs. acs.orgnih.gov

Integration of Advanced Artificial Intelligence and Machine Learning in Computational Design

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery, and their application to pyrimidine-based design is a major area of future growth. nih.gov

Generative Models: AI can be used to design novel compounds de novo. Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can learn from existing chemical data to propose new pyrimidine carboxamide structures with desired properties (e.g., high predicted activity and low toxicity). peerj.com

Predictive Modeling: The integration of AI with traditional methods like QSAR and docking can lead to more accurate predictions of biological activity, toxicity, and pharmacokinetic properties. igi-global.comnih.gov Deep learning models, in particular, can handle large and complex datasets to identify subtle structure-activity relationships that might be missed by conventional methods. nih.gov

Accelerated Discovery Cycles: AI-driven platforms can create a rapid design-make-test-analyze cycle. By combining predictive models with automated synthesis and high-throughput screening, researchers can significantly shorten the timeline for identifying and optimizing lead compounds. youtube.com This approach moves away from single-point modifications towards a more holistic, score-based optimization of multiple parameters simultaneously. youtube.com

Deeper Elucidation of Biological Mechanisms at the Molecular and Cellular Level (in vitro/in silico)

The therapeutic potential of the N-methylpyrimidine-2-carboxamide scaffold is being extensively explored through detailed in vitro and in silico investigations. These studies aim to unravel the specific molecular interactions that underpin the biological activities of its derivatives against various pathological targets. By combining computational modeling with laboratory-based assays, researchers are gaining a deeper understanding of structure-activity relationships (SAR) and mechanisms of action.

In the realm of antiviral research, derivatives of the pyrimidine-2-carboxamide core have been identified as promising inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. nih.govrsc.org For instance, a series of novel pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides were designed and evaluated for their ability to inhibit Mpro. nih.gov In vitro assays demonstrated that specific derivatives, such as one featuring a benzodioxan moiety, exhibited potent anti-SARS-CoV-2 activity, inhibiting viral growth by over 96% at a concentration of 10 µM and showing a half-maximal effective concentration (EC₅₀) of 0.0519 µM. nih.gov Molecular docking simulations complemented these findings, revealing that these compounds fit well within the Mpro binding pocket. nih.govrsc.org The simulations highlighted the formation of non-covalent interactions, such as hydrogen bonds and van der Waals forces, with key amino acid residues like Cys145, which is crucial for the enzyme's catalytic activity. nih.gov Molecular dynamics simulations further predicted the stability of these compounds within the Mpro binding cavity, supporting the high inhibitory activity observed in vitro. rsc.org

The pyrimidine carboxamide framework has also been investigated for other therapeutic applications, including cancer and neurodegenerative diseases. In oncology, pyrimidine-5-carbonitrile derivatives have been designed as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in tumor angiogenesis. rsc.org In silico studies, including molecular dynamics simulations, have shown the stability of lead compounds within the VEGFR-2 active site. rsc.org For neurodegenerative disorders like Alzheimer's disease, pyrimidine amide derivatives have been evaluated as multi-target inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com Molecular docking studies have proposed binding modes within both enzymes, suggesting that the amide group contributes to a more rigid structure and forms critical hydrogen bonds with amino acid residues in the enzyme's active site. mdpi.com Similarly, N-methyl carboxamide derivatives of pyridine (B92270) and pyridazine (B1198779) have been identified as highly selective allosteric inhibitors of Tyrosine Kinase 2 (TYK2), a key mediator in pro-inflammatory cytokine signaling. nih.gov

Furthermore, the pyrimidine carboxamide scaffold is a promising antitubercular agent. eurekaselect.com Structure-activity relationship studies have indicated that the lipophilicity of substituents on the pyrimidine ring significantly affects the antitubercular activity against Mycobacterium tuberculosis. eurekaselect.com

Interactive Data Table: In Silico and In Vitro Findings for Pyrimidine Carboxamide Derivatives

Derivative Class Biological Target Study Type Key Findings Reference
Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides SARS-CoV-2 Mpro In vitro / In silico Potent viral growth inhibition (EC₅₀ = 0.0519 µM for lead compound); stable binding in Mpro active site via non-covalent interactions. nih.gov
Pyrimidine Amides Acetylcholinesterase (AChE) / Butyrylcholinesterase (BChE) In silico Proposed binding modes show the amide group forming key hydrogen bonds in the enzyme gorge, conferring rigidity. mdpi.com
Pyrimidine-5-carbonitriles VEGFR-2 In vitro / In silico Identified potent cytotoxic agents against cancer cell lines; molecular dynamics showed stability in the VEGFR-2 active site. rsc.org
Semicarbazide Pyrimidines Mycobacterium tuberculosis In vitro / SAR SAR study revealed that lipophilicity of substituents influences anti-TB activity (MIC = 3.90µg/ml for lead compounds). eurekaselect.com
N-Methyl Pyridazine-3-Carboxamides Tyrosine Kinase 2 (TYK2) In vitro Identified as potent and highly selective allosteric inhibitors. nih.gov
5-methyl-2-carboxamidepyrroles mPGES-1 / sEH In silico / In vitro Amide groups form hydrogen bonds with key catalytic residues (Asp335, Tyr383, Tyr466) in the sEH binding site. nih.gov

Expansion into Smart Materials and Responsive Systems

The unique chemical architecture of this compound provides a foundation for its potential expansion into the field of smart materials and responsive systems. Smart materials are substances designed to exhibit dynamic and reversible changes in their properties in response to external stimuli such as temperature, pH, light, or electric and magnetic fields. alliedacademies.orgsci-hub.se This responsiveness allows them to be used in a wide array of advanced applications, including targeted drug delivery, self-healing coatings, and adaptive biomedical devices. alliedacademies.orgnih.gov

While direct research into this compound as a primary component of smart materials is still an emerging area, the inherent properties of its constituent functional groups—the pyrimidine ring and the N-methylcarboxamide side chain—suggest significant potential. The pyrimidine ring, a nitrogen-containing heterocycle, and the amide group are both capable of forming strong hydrogen bonds. This characteristic is fundamental to the design of many stimuli-responsive polymers and hydrogels. For example, changes in pH or temperature can disrupt or alter these hydrogen bonding networks, leading to macroscopic changes in the material's shape, solubility, or permeability. sci-hub.se

This potential is particularly relevant for biomedical applications. nih.gov For instance, polymers incorporating the this compound moiety could be engineered into "smart" drug delivery systems. alliedacademies.org These systems could be designed to remain stable and retain their therapeutic payload under normal physiological conditions but release the drug specifically at a disease site characterized by a different local environment, such as the lower pH of a tumor microenvironment. Similarly, the ability to respond to stimuli could be harnessed to create smart scaffolds for tissue engineering that can change their mechanical properties over time to better support cell growth and tissue regeneration. mdpi.com The combination of two or more pharmacophoric groups onto a single scaffold can lead to the design of "smart" molecules with pre-selected characteristics. nih.gov

Challenges and Perspectives for this compound Research

The growing body of research on this compound and its derivatives has opened up numerous therapeutic possibilities, yet it also highlights several challenges and promising future directions. A primary challenge lies in optimizing the molecular structure to achieve high potency and selectivity for specific biological targets while minimizing off-target effects. nih.govnih.gov As seen in various studies, even minor modifications to the pyrimidine scaffold can drastically alter its biological activity, necessitating extensive structure-activity relationship (SAR) studies to identify the most effective analogues. rsc.org

A significant perspective is the continued exploration of the pyrimidine-carboxamide scaffold against a wider range of diseases. nih.govmdpi.com The demonstrated efficacy of its derivatives against viruses, bacteria, fungi, and cancer cells suggests that this chemical framework is highly versatile. nih.govrsc.orgeurekaselect.com Future research will likely focus on identifying novel biological targets and pathways. This includes designing multi-target or "smart" molecules that can interfere with multiple cancer-related pathways simultaneously, potentially overcoming issues like drug resistance. nih.gov The development of proteolysis-targeting chimeras (PROTACs) based on a pyrimidine core represents another advanced frontier, aiming to degrade target proteins rather than just inhibiting them. acs.org

Furthermore, the potential for reactive oxygen species (ROS) to target pyrimidine bases within DNA suggests another avenue of investigation, particularly in oncology, where understanding such interactions could lead to new therapeutic strategies. mdpi.com

Beyond medicine, a nascent but exciting perspective is the application of this compound in materials science. As discussed, its chemical properties make it a candidate for integration into smart materials and responsive systems. alliedacademies.orgnih.gov Realizing this potential will require interdisciplinary collaboration between chemists, materials scientists, and engineers to design and synthesize novel polymers and composites. Overcoming the challenge of translating the molecular properties of the compound into functional, macroscopic materials could lead to innovations in fields ranging from biomedical engineering to advanced chemical processing. alliedacademies.org

Q & A

Q. What are the optimal synthetic routes for N-methylpyrimidine-2-carboxamide and its derivatives?

The synthesis typically involves condensation reactions between pyrimidine derivatives and acyl chlorides. For example, reacting 2-pyridinecarboxylic acid with N-(2-pyridyl)benzimidoyl chloride hydrochloride in acetonitrile under controlled heating (50–60°C) yields carboxamide derivatives. Purification via silica gel chromatography using chloroform or acetone as eluents is critical for isolating high-purity products . Modifications to the pyrimidine core, such as methyl group additions, require tailored protecting group strategies to avoid side reactions .

Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?

Key techniques include:

  • NMR spectroscopy for confirming substitution patterns (e.g., methyl groups at δ 2.1–2.5 ppm in 1^1H NMR) .
  • IR spectroscopy to validate carbonyl stretches (C=O at ~1620–1592 cm1^{-1}) and amide bonds .
  • X-ray crystallography for resolving crystal packing and hydrogen-bonding networks, as demonstrated for pyridylmethanimidamido derivatives .

Q. How can researchers functionalize the pyrimidine ring to enhance solubility for biological assays?

Introducing polar groups (e.g., hydroxyl, amino, or sulfonamide moieties) at the 4- or 5-position improves aqueous solubility. For instance, 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide derivatives exhibit enhanced solubility due to hydrogen-bonding interactions . Solvent selection (e.g., DMSO-water mixtures) and pH adjustments are critical for maintaining stability during in vitro testing .

Q. What preliminary biological assays are recommended for evaluating this compound derivatives?

Initial screening should include:

  • Antimicrobial activity assays (e.g., agar diffusion) against Gram-positive/negative bacteria .
  • Cytotoxicity profiling using mammalian cell lines (e.g., HEK293) to assess selectivity .
  • Serum protein binding studies (e.g., ultrafiltration with human serum albumin) to predict pharmacokinetic behavior .

Q. How should researchers address stability challenges during storage?

Store derivatives in anhydrous conditions (desiccators) under inert gas (N2_2) to prevent hydrolysis. Degradation is minimized at low temperatures (−20°C), with periodic HPLC validation to monitor purity .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives?

  • Density Functional Theory (DFT) optimizes geometries and predicts electronic properties (e.g., HOMO-LUMO gaps) to correlate with bioactivity .
  • Molecular docking (e.g., AutoDock Vina) identifies binding poses in target proteins (e.g., bacterial DNA gyrase), prioritizing derivatives for synthesis .

Q. What strategies resolve contradictions in reported synthetic yields for similar derivatives?

Systematic parameter optimization (temperature, solvent, catalyst) is essential. For example, varying reaction times (2–12 hours) and substituting triethylamine with DMAP can improve yields in acyl chloride-mediated couplings . Comparative studies using LC-MS to track intermediate formation are advised .

Q. How to design structure-activity relationship (SAR) studies for antimicrobial derivatives?

  • Core modifications : Compare methyl, ethyl, and aryl substitutions at the pyrimidine 2-position.
  • Side-chain variations : Introduce sulfonamide or piperazine groups to modulate lipophilicity and target engagement .
  • Quantitative SAR (QSAR) models using logP and polar surface area predict membrane permeability .

Q. What advanced techniques elucidate binding mechanisms with biological targets?

  • Surface Plasmon Resonance (SPR) quantifies binding kinetics (kon_{on}/koff_{off}) for enzyme inhibitors .
  • Cryo-EM or X-ray co-crystallography resolves atomic-level interactions, as shown for pyridinecarboxamide-protein complexes .

Q. How to interpret conflicting spectral data in structural characterization?

  • 2D NMR (COSY, HSQC) distinguishes overlapping signals in complex derivatives .
  • High-resolution mass spectrometry (HR-MS) confirms molecular formulas when isotopic patterns conflict with expected results .
  • Dynamic NMR experiments assess rotational barriers in hindered amide bonds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.